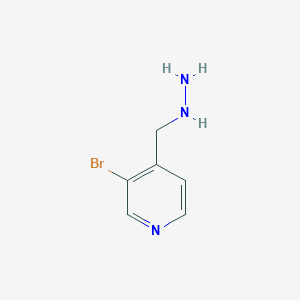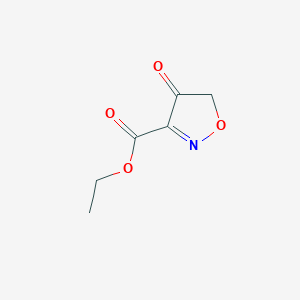![molecular formula C7H5N3O3 B12963374 Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione](/img/structure/B12963374.png)
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is a heterocyclic compound that consists of a fused pyridine and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods used in laboratory synthesis can be scaled up for industrial applications, with appropriate modifications to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrido[3,4-d]pyrimidine ring system .
Wissenschaftliche Forschungsanwendungen
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases by binding to the active site and preventing substrate phosphorylation . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[4,3-d]pyrimidine: Used in the synthesis of tetrahydropteroic acid derivatives.
Pyrimidino[4,5-d][1,3]oxazine: Explored for its potential biological activities.
Uniqueness
Pyrido[3,4-d]pyrimidine-2,4,6(1H,3H,7H)-trione is unique due to its specific ring structure and the potential for diverse chemical modifications. This uniqueness allows for the exploration of various biological activities and applications that may not be possible with other similar compounds .
Eigenschaften
Molekularformel |
C7H5N3O3 |
|---|---|
Molekulargewicht |
179.13 g/mol |
IUPAC-Name |
1,7-dihydropyrido[3,4-d]pyrimidine-2,4,6-trione |
InChI |
InChI=1S/C7H5N3O3/c11-5-1-3-4(2-8-5)9-7(13)10-6(3)12/h1-2H,(H,8,11)(H2,9,10,12,13) |
InChI-Schlüssel |
QFAVIKPBJRGURH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CNC1=O)NC(=O)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


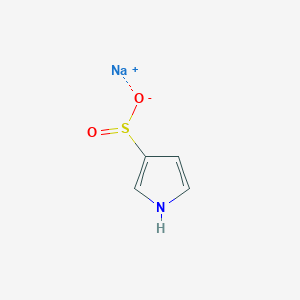
![(2R)-1-Azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12963300.png)
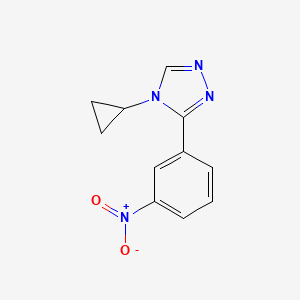

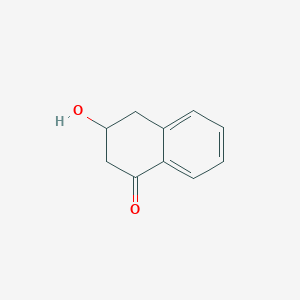
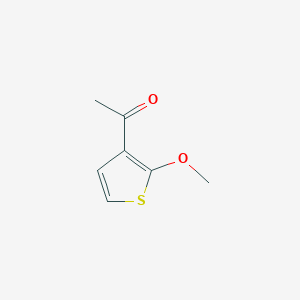
![6-Methylpyrrolo[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12963314.png)

